molecular formula C20H21FN6O B2948599 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide CAS No. 1286703-71-6

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B2948599
CAS No.: 1286703-71-6
M. Wt: 380.427
InChI Key: SPBBWQXLTYONSB-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a potent, cell-permeable, and allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2, encoded by the PTPN11 gene, is a central node in the RAS/MAPK signaling pathway downstream of multiple receptor tyrosine kinases Nature Reviews Drug Discovery . Its aberrant activation is implicated in a wide range of cancers, both as a driver oncogene and in mediating resistance to targeted therapies. This compound functions by stabilizing SHP2 in its auto-inhibited conformation, thereby blocking its phosphatase activity and subsequent signal transduction through the MAPK pathway Journal of Medicinal Chemistry . Its primary research value lies in investigating the role of SHP2 in tumor proliferation and survival, particularly in RTK-driven cancers such as non-small cell lung cancer, neuroblastoma, and leukemia. Furthermore, it is a critical tool compound for exploring combination therapy strategies, where SHP2 inhibition is used to overcome or prevent resistance to other anticancer agents, including MEK, BRAF, and EGFR inhibitors Cancer Discovery . Research utilizing this inhibitor provides valuable insights into signal transduction mechanisms and offers a promising avenue for the development of novel anticancer regimens.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-14-5-6-16(12-17(14)21)23-20(28)15-4-2-10-26(13-15)18-7-8-19(25-24-18)27-11-3-9-22-27/h3,5-9,11-12,15H,2,4,10,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBBWQXLTYONSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

    Synthesis of the Pyridazine Ring: The pyridazine ring is formed through condensation reactions involving hydrazine derivatives.

    Coupling Reactions: The pyrazole and pyridazine rings are coupled together using cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through hydrogenation or reductive amination reactions.

    Final Coupling and Functionalization: The final step involves coupling the piperidine ring with the pyrazole-pyridazine intermediate and introducing the carboxamide functional group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyridazine vs. Pyrimidine/Pyrrolopyrimidine Analogs
  • Pyridazine Core (Target Compound) : The pyridazine ring provides a planar, electron-deficient system conducive to π-π stacking interactions.
  • Pyrimidine/Pyrrolopyrimidine Analogs: Compounds like (S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () replace pyridazine with pyrrolopyrimidine, introducing a fused bicyclic system. This modification enhances rigidity and may improve binding affinity in hydrophobic pockets but increases molecular weight (e.g., ~550 g/mol vs. target compound’s ~380 g/mol) .

Substituent Variations on the Pyridazine Ring

Pyrazole vs. Triazole/Isoxazole Substituents
  • 1H-Pyrazole (Target Compound) : The pyrazole group offers two adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination.
  • 1H-1,2,4-Triazole Analogs: Compounds like 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide (CAS 1797729-63-5, ) replace pyrazole with triazole, adding a third nitrogen atom.
  • Isoxazole Substituents : Analogs such as (S)-1-(6-(3,5-dimethylisoxazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () introduce isoxazole, which is less basic than pyrazole, altering electronic properties and metabolic stability .

Carboxamide Group Modifications

Aromatic vs. Heteroaromatic Substituents
  • 3-Fluoro-4-Methylphenyl (Target Compound) : The fluorine atom enhances electronegativity and bioavailability, while the methyl group contributes to lipophilicity.
  • phenyl) .

Physicochemical Properties

Molecular Weight and Solubility
  • Target Compound : Estimated molecular weight ~380 g/mol (based on C19H19FN6O).
  • Solubility Trends : Pyrazole-containing compounds (e.g., target) generally exhibit moderate solubility in organic solvents, while sulfonamide or morpholine derivatives () show improved aqueous solubility .

Structural and Functional Comparison Table

Compound Name Core Heterocycle Substituent on Pyridazine Carboxamide Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Pyridazine 1H-Pyrazole N-(3-fluoro-4-methylphenyl) C19H19FN6O ~380 Moderate lipophilicity, planar structure
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide Pyridazine 1H-1,2,4-Triazole N-([1,1'-biphenyl]-2-yl) C24H23N7O 425.5 Increased polarity, higher MW
1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide Pyridazine 1H-Pyrazole N-(4-sulfamoylbenzyl) C20H21N7O3S 439.5 Enhanced aqueous solubility
(S)-1-(6-(3,5-Dimethylisoxazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide Pyrrolopyrimidine 3,5-Dimethylisoxazole N-(4-(trifluoromethoxy)benzyl) C25H24F3N5O2 ~515 Rigid core, high MW, lipophilic

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Molecular Formula

  • C : 20
  • H : 21
  • N : 6
  • O : 1

Molecular Weight

  • 396.9 g/mol

Structural Representation

The compound features a complex structure with multiple heterocycles, including a pyrazole and a pyridazine ring, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. Specifically, studies have shown that derivatives similar to the target compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For example:

  • Apoptosis Induction : Compounds with similar structures have been observed to enhance caspase-3 activity significantly, indicating their role in promoting apoptosis in cancer cells at concentrations as low as 1.0 μM .

The biological activity of pyrazole derivatives often involves:

  • Microtubule Destabilization : Some studies suggest that these compounds can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as glycogen synthase kinase 3 (GSK3), which plays a crucial role in cell survival and proliferation .

Other Biological Activities

Besides anticancer effects, pyrazole-containing compounds have demonstrated:

  • Antiviral Properties : Recent findings highlight the antiviral potential of pyrazole derivatives against various viruses, including herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV) .
  • Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Study on Anticancer Properties

In a study evaluating the anticancer potential of pyrazole derivatives, several compounds were synthesized and screened for their ability to induce apoptosis in MDA-MB-231 cells. The results indicated that specific derivatives caused significant morphological changes and increased apoptotic markers at low concentrations .

Study on Antiviral Activity

Research conducted on new pyrazole amides revealed substantial antiviral efficacy against tobacco mosaic virus (TMV) and other viral pathogens. The compounds showed effective inhibition rates at micromolar concentrations, suggesting their potential as antiviral agents .

Data Summary Table

Activity TypeTarget Cells/PathogensConcentrationObserved Effect
AnticancerMDA-MB-2311.0 μMInduction of apoptosis
AntiviralHSV-10.5 mg/mLReduced plaque formation by 69%
Microtubule DisruptionVarious Cancer Lines20.0 μMInhibition of microtubule assembly
GSK3 InhibitionCancer Cell LinesVariesDecreased cell proliferation

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